

physical and chemical properties of 2,5-Dichlorothiophene-3-sulfonyl chloride

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Compound of Interest

Compound Name: 2,5-Dichlorothiophene-3-sulfonyl chloride

Cat. No.: B1333707

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An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfonyl chloride

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dichlorothiophene-3-sulfonyl chloride**, targeting researchers, scientists, and professionals in drug development. This document details experimental protocols, quantitative data, and relevant synthetic pathways.

Core Compound Properties

2,5-Dichlorothiophene-3-sulfonyl chloride is a reactive organosulfur compound, notable as a key intermediate in the synthesis of various heterocyclic compounds, some of which exhibit potential pharmacological activity. Its utility stems from the presence of a sulfonyl chloride group on a dichlorinated thiophene ring, allowing for a range of chemical transformations.

Physical and Chemical Data

The key physical and chemical properties of **2,5-Dichlorothiophene-3-sulfonyl chloride** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₄ HCl ₃ O ₂ S ₂	
Molecular Weight	251.54 g/mol	
Appearance	Colorless liquid	[1]
Boiling Point	256-257 °C	
Density	1.697 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.595	
CAS Number	56946-83-9	
InChI Key	JJKSHSHZJOWSEC-UHFFFAOYSA-N	

Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

The primary method for the synthesis of **2,5-Dichlorothiophene-3-sulfonyl chloride** is the direct chlorosulfonation of 2,5-dichlorothiophene.[2]

Experimental Protocol: Chlorosulfonation of 2,5-Dichlorothiophene

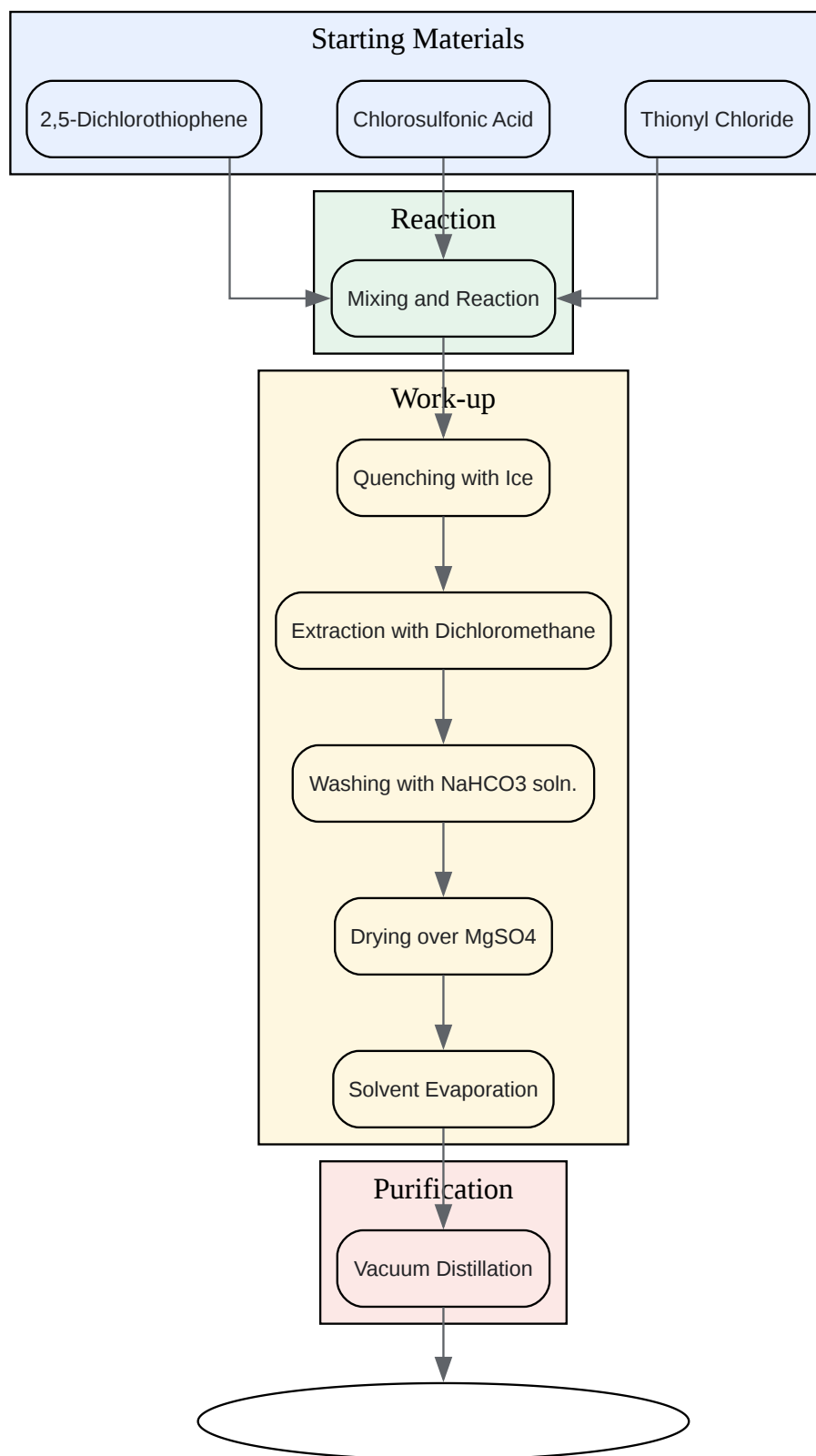
Materials:

- 2,5-Dichlorothiophene
- Chlorosulfonic acid
- Thionyl chloride
- Ice
- Dichloromethane

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, cool an excess of chlorosulfonic acid.
- Slowly add 2,5-dichlorothiophene to the cooled chlorosulfonic acid, maintaining a low temperature.
- To the mixture, add thionyl chloride dropwise.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the completion of the reaction.
- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
- Extract the aqueous mixture with dichloromethane.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield crude **2,5-Dichlorothiophene-3-sulfonyl chloride**.
- The crude product can be further purified by vacuum distillation.



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General workflow for the synthesis of **2,5-Dichlorothiophene-3-sulfonyl chloride**.

Chemical Reactivity and Applications

2,5-Dichlorothiophene-3-sulfonyl chloride is a versatile intermediate for the synthesis of various heterocyclic compounds, primarily through reactions involving the sulfonyl chloride group.

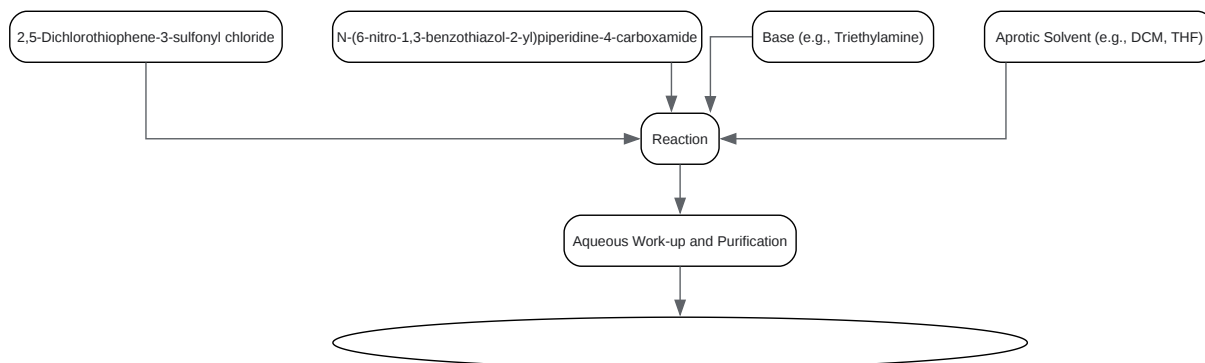
Synthesis of Sulfonamides

The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of various biologically active molecules.

Application in the Synthesis of Pharmacologically Relevant Molecules

2,5-Dichlorothiophene-3-sulfonyl chloride serves as a key building block for the synthesis of compounds with potential therapeutic applications.

This compound is prepared from **2,5-Dichlorothiophene-3-sulfonyl chloride**. While a detailed experimental protocol is not readily available in the public domain, the synthesis would logically involve the reaction of **2,5-Dichlorothiophene-3-sulfonyl chloride** with N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide in the presence of a base to neutralize the HCl generated.



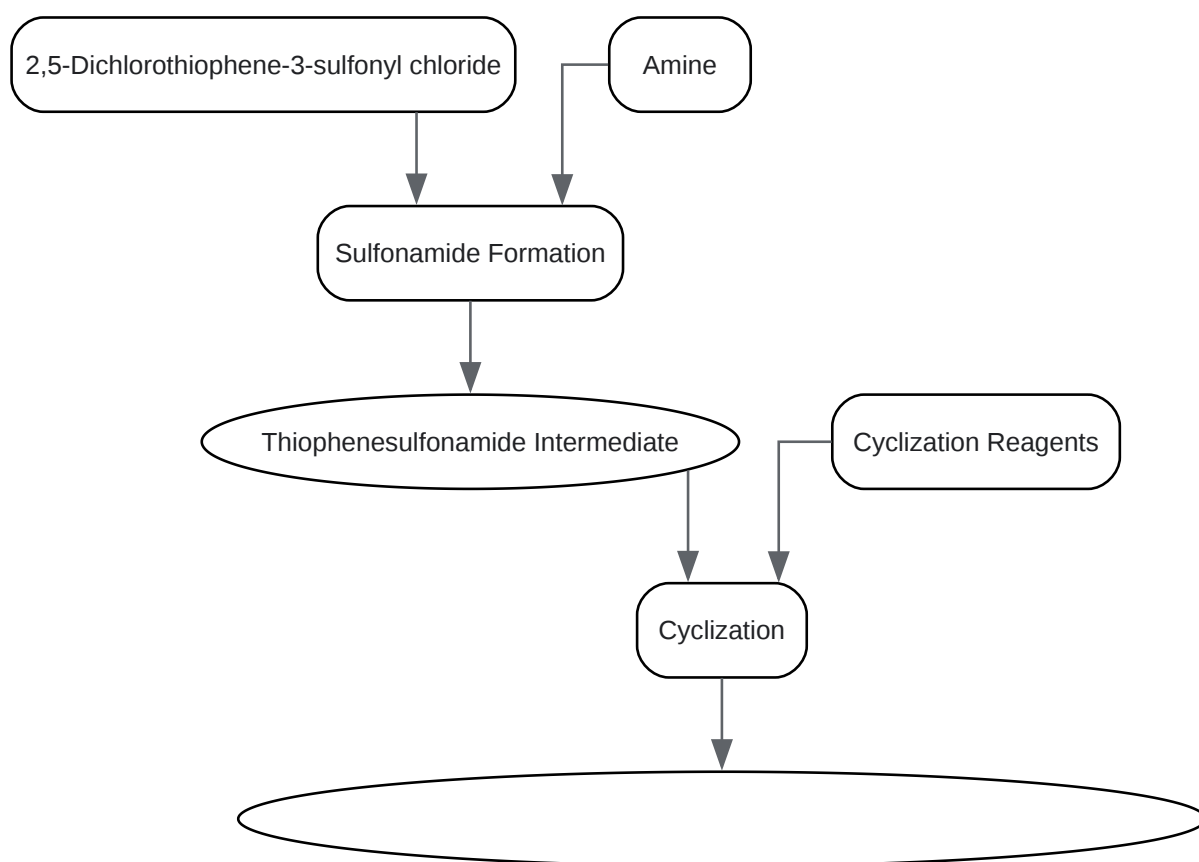
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Plausible synthetic workflow for a piperidine-4-carboxamide derivative.

This class of compounds has been investigated for its potential to activate ATP-sensitive potassium channels. The synthesis involves a multi-step process starting from **2,5-Dichlorothiophene-3-sulfonyl chloride**.

Plausible Experimental Protocol:

- Formation of the Sulfonamide: React **2,5-Dichlorothiophene-3-sulfonyl chloride** with an appropriate amine to form the corresponding sulfonamide.
- Cyclization: The resulting sulfonamide undergoes a cyclization reaction to form the thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide core. The specific reagents and conditions for this step would depend on the desired substituents. For the title compound, a reaction with a precursor that introduces the isopropylamino group would be necessary.



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General synthetic pathway to thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxides.

Safety and Handling

2,5-Dichlorothiophene-3-sulfonyl chloride is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2,5-Dichlorothiophene-3-sulfonyl chloride is a valuable and versatile chemical intermediate. Its physical and chemical properties, coupled with its reactivity, make it a key starting material for the synthesis of a range of heterocyclic compounds, particularly those of interest in medicinal chemistry and drug development. The experimental protocols and synthetic

pathways outlined in this guide provide a foundation for its use in a research and development setting.

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References

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